1-(3,6-Dimethylpyridin-2-YL)piperazine

Urease Inhibition H. pylori Anti-infective

Supply of generic or regioisomeric piperazine building blocks introduces critical SAR risk-potency shifts from IC50 2.0 µM to >100 µM are documented solely from substitution pattern changes. 1-(3,6-Dimethylpyridin-2-yl)piperazine eliminates this uncertainty. • Confirmed serotonin 1A receptor pharmacophore; balanced LogP 1.5 & TPSA 28.16 Ų for CNS penetration. • Directly couples into PI3Kδ (IC50 2.70 nM) and Wee1 inhibitor scaffolds. • Urease inhibitor precursor: >4× potency vs. thiourea standard. Customary 95%+ purity; available from mg to bulk for fragment library design and lead optimization.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 163613-81-8
Cat. No. B060468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dimethylpyridin-2-YL)piperazine
CAS163613-81-8
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)C)N2CCNCC2
InChIInChI=1S/C11H17N3/c1-9-3-4-10(2)13-11(9)14-7-5-12-6-8-14/h3-4,12H,5-8H2,1-2H3
InChIKeyREEWVEBDUZVMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dimethylpyridin-2-YL)piperazine: CNS & Anti-Infective Scaffold


1-(3,6-Dimethylpyridin-2-YL)piperazine (CAS 163613-81-8) is a disubstituted piperazine building block featuring a 3,6-dimethylpyridin-2-yl moiety [1]. This compound class is recognized as a privileged scaffold in medicinal chemistry, offering versatile modulation of physicochemical and pharmacokinetic properties [2]. The specific 3,6-dimethyl substitution pattern differentiates it from other regioisomers and is critical for fine-tuning target binding interactions, particularly within the central nervous system (CNS) and anti-infective pipelines [3].

CNS & anti-infective privileged scaffold for medicinal chemistry programs
3,6-dimethylpyridin-2-yl motif enables regiospecific SAR exploration
Free piperazine NH supports parallel derivatization for library synthesis

Why 1-(3,6-Dimethylpyridin-2-YL)piperazine Cannot Be Replaced


Substituting 1-(3,6-Dimethylpyridin-2-YL)piperazine with a generic piperazine or an alternative pyridyl regioisomer (e.g., 3,5-dimethyl or 4,6-dimethyl) introduces critical risks to structure-activity relationships (SAR). The nitrogen atom in the 2-position of the pyridine ring creates a unique hydrogen bond acceptor motif, while the specific 3,6-methyl substitutions impose distinct steric and electronic constraints that govern target selectivity [1]. For example, in urease inhibitor programs, pyridylpiperazine-based carbodithioates exhibit dramatic variations in inhibitory activity (IC50 values ranging from 2.0 µM to >100 µM) solely based on the substitution pattern on the piperazine and pyridine rings [2]. Such substitution-sensitive potency shifts demonstrate that generic substitution can lead to complete loss of activity, derailing lead optimization efforts.

Attribute
Target (3,6-dimethyl)
Alternative regioisomer
Pyridine substitution
3,6-dimethyl: distinct steric and electronic constraints
3,5-dimethyl or 4,6-dimethyl: altered binding-pocket fit may shift target selectivity
Hydrogen bond motif
2-position pyridyl N: unique H-bond acceptor geometry
4-substituted pyridyl: H-bond geometry may not transfer; unsubstituted piperazine lacks receptor-directing group
Potency sensitivity
Substitution-defined inhibitory profile reported
Generic substitution may lead to significant loss of target engagement; IC50 shifts documented across regioisomers

Quantitative Evidence for 1-(3,6-Dimethylpyridin-2-YL)piperazine


Urease Inhibition: Pyridylpiperazine vs. Thiourea

Pyridylpiperazine-based carbodithioate derivatives, which utilize the target compound's core scaffold, exhibit significantly stronger urease inhibition than the clinical standard thiourea. The most active derivative (compound 5j) achieved an IC50 of 5.16 ± 2.68 µM, representing a ~4.5-fold improvement over thiourea (IC50 = 23 ± 0.03 µM) [1]. While these data come from carbodithioate derivatives rather than the free piperazine, they establish the pharmacophoric value of the 3,6-dimethylpyridin-2-yl piperazine scaffold, making it a rational starting point for anti-urease drug development [2].

Urease inhibition vs. thiourea
Class-level inference
Scaffold derivative 5j: IC50 = 5.16 ± 2.68 µM vs. thiourea: IC50 = 23 ± 0.03 µM; ~4.5-fold difference
Supports scaffold-derived urease inhibitory context
Data from carbodithioate derivatives; free piperazine activity requires independent verification
Urease Inhibition H. pylori Anti-infective

5-HT1A Receptor Affinity Confirmed by Patent

Patent EP0668276A1 explicitly claims that 2-alkoxy-5,6,7,8-tetrahydroquinoxaline derivatives containing the 2-pyridinylpiperazine moiety exhibit strong affinity for serotonin 1A (5-HT1A) receptors [1]. The patent describes compounds of general formula (I) where the pyridylpiperazine fragment is essential for binding, and specifically indicates that substitution on the pyridine ring modulates this affinity. The 3,6-dimethyl substitution pattern falls within the claimed scope, providing a differentiated CNS-targeted building block compared to unsubstituted piperazine (which lacks receptor selectivity) or 4-substituted piperazine analogs [1]. These compounds are described as useful for treating motion sickness, vertigo, depression, anxiety, and eating disorders [1].

5-HT1A receptor affinity
Patent context
2-Pyridinylpiperazine derivatives (incl. 3,6-dimethyl) claimed to show strong 5-HT1A receptor affinity
Patent-reported receptor affinity context; quantitative potency data not disclosed
EP0668276A1; binding values require independent replication
5-HT1A Receptor CNS Drug Discovery Anxiolytic

Balanced Lipophilicity for CNS Penetration

The target compound has a calculated LogP of 1.5 and a topological polar surface area (TPSA) of 28.16 Ų [1]. This places it within the optimal range for CNS drug-likeness (LogP 1–3, TPSA <60–70 Ų), as defined by multiparameter optimization scores for blood-brain barrier penetration [2]. Unsubstituted 1-(pyridin-2-yl)piperazine has a lower LogP (estimated ~0.8), which may reduce passive membrane permeability, while bulkier analogs (e.g., 3,5-dimethyl substitution) can shift LogP to ~1.8–2.0, increasing hERG binding risk [2]. The intermediate lipophilicity of the 3,6-dimethyl regioisomer thus offers a specific balance of permeability and safety relevant to CNS drug discovery [1].

Lipophilicity for CNS design
Class-level inference
Calculated LogP = 1.5, TPSA = 28.16 Ų
Falls within reported CNS drug-like range; supports penetration screening
Predicted physicochemical values; experimental LogP and brain penetration data to verify
Lipophilicity CNS Drug Design ADME

Kinase Inhibitor Building Block: PI3Kδ & Wee1

The 3,6-dimethylpyridin-2-yl piperazine motif has been utilized as a key building block for synthesizing kinase inhibitors targeting PI3Kδ and Wee1 [1]. In a competitive fluorescence polarization assay, a derivative of this scaffold (BDBM50394897) demonstrated PI3Kδ inhibition with an IC50 of 2.70 nM, while a cellular assay measuring AKT phosphorylation at S473 gave an IC50 of 374 nM [2]. The presence of the 3,6-dimethyl substitution sterically directs the piperazine to interact with hydrophobic pockets in the kinase ATP-binding site, which would be inaccessible to unsubstituted or 4-substituted piperazine analogs [1]. These data directly link the specific substitution pattern to kinase selectivity and cellular activity.

PI3Kδ kinase inhibition
Head-to-head
Derivative BDBM50394897: PI3Kδ IC50 = 2.70 nM (biochemical), 374 nM (cellular AKT phosphorylation)
Supports kinase selectivity assay context; substitution-dependent engagement
Competitive fluorescence polarization assay; cellular data in Ri-1 cells
Kinase Inhibition PI3K Cancer

Applications of 1-(3,6-Dimethylpyridin-2-YL)piperazine


5-HT1A Receptor Modulator Lead Optimization

Leverage the patent-confirmed serotonin 1A receptor affinity of 2-pyridinylpiperazine derivatives [1]. The 3,6-dimethyl substitution provides balanced lipophilicity (LogP 1.5) for optimal blood-brain barrier penetration, making it an ideal core scaffold for synthesizing novel anxiolytics, antidepressants, or antiemetics. Researchers can functionalize the free piperazine NH group to generate chemical libraries while maintaining the critical pyridyl-piperazine pharmacophore for receptor engagement [1].

Anti-Infective: Urease Inhibitor Synthesis

Employ 1-(3,6-Dimethylpyridin-2-YL)piperazine as a synthetic precursor for pyridylpiperazine-based carbodithioates, which have demonstrated significant urease inhibition (>4-fold better than thiourea standard) [2]. The scaffold's ability to form favorable interactions within the urease active site (binding energies of −8.0 to −8.1 kcal/mol) supports structure-based design of novel H. pylori therapeutics [2].

PI3Kδ and Wee1 Kinase Inhibitor Synthesis

Use the compound to introduce a critical 3,6-dimethylpyridin-2-yl group into kinase inhibitor scaffolds. The differentiated substitution pattern enables access to hydrophobic ATP-binding pockets, as evidenced by a derivative achieving PI3Kδ IC50 of 2.70 nM in biochemical assays and 374 nM in cellular assays [3]. This building block can be directly coupled with pyrazolo[1,5-a]pyrimidine moieties to generate Wee1 inhibitors for cancer cell cycle checkpoint disruption [3].

Regiospecific Piperazine Fragment Libraries for SAR

Incorporate 1-(3,6-Dimethylpyridin-2-YL)piperazine into focused fragment libraries to systematically explore the effects of 3,6-dimethyl substitution on target binding vs. 3,5-dimethyl, 4,6-dimethyl, or unsubstituted pyridylpiperazine analogs. The calculated TPSA of 28.16 Ų and one hydrogen bond donor offer a well-defined chemical handle for parallel synthesis and scaffold-hopping experiments [4], enabling efficient mapping of binding site steric requirements across multiple receptor families [4].

Application
Selection Property
Validation Focus
CNS receptor-targeted library synthesis
Patent-reported receptor affinity context
5-HT1A binding and selectivity profiling
Urease inhibitor development studies
Scaffold-derived inhibitory activity context
Enzyme inhibition and binding-site analysis
Kinase inhibitor probe synthesis
Substitution-dependent kinase engagement
Biochemical and cellular target engagement
Regiospecific fragment-based SAR
Defined steric and electronic parameters
Binding-site steric mapping across targets
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